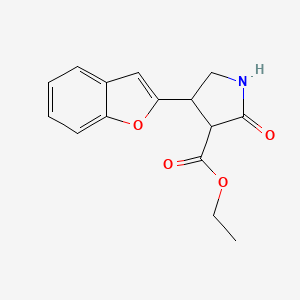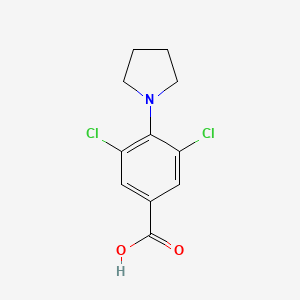
3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid is a chemical compound characterized by the presence of a benzoic acid core substituted with two chlorine atoms at the 3rd and 5th positions and a pyrrolidine ring at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid and pyrrolidine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or ethanol. A catalyst, such as a base (e.g., sodium hydroxide), is often used to facilitate the reaction.
Procedure: The 3,5-dichlorobenzoic acid is reacted with pyrrolidine under the specified conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other chemical intermediates and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(Pyrrolidin-1-yl)benzoic acid: Similar structure but lacks the chlorine substituents.
3,5-Dichloro-4-(morpholin-4-yl)benzoic acid: Similar structure with a morpholine ring instead of pyrrolidine.
Uniqueness: 3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of both chlorine atoms and the pyrrolidine ring, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
650623-54-4 |
|---|---|
Formule moléculaire |
C11H11Cl2NO2 |
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
3,5-dichloro-4-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-5-7(11(15)16)6-9(13)10(8)14-3-1-2-4-14/h5-6H,1-4H2,(H,15,16) |
Clé InChI |
OLYBMCFOHXZLFD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=C(C=C2Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)

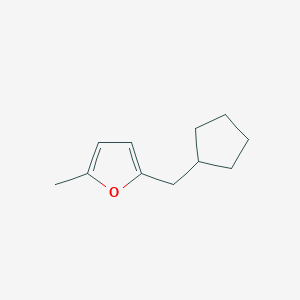
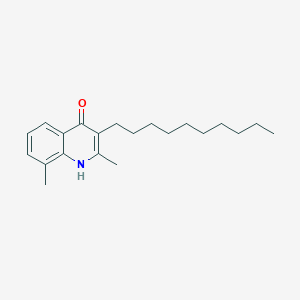
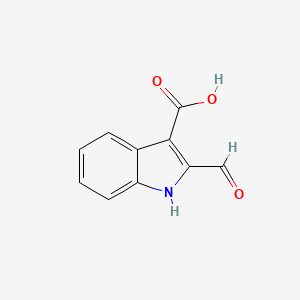
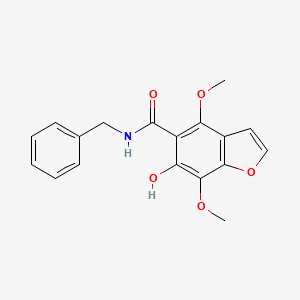
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)
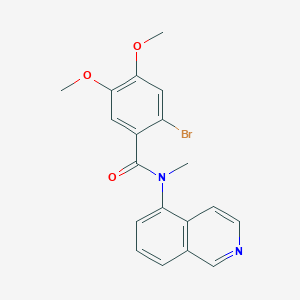

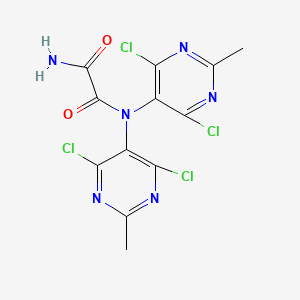
![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
